(S)-Bis(4-methoxyphenyl)(pyrrolidin-2-yl)methanol
Overview
Description
“(S)-Bis(4-methoxyphenyl)(pyrrolidin-2-yl)methanol” is a chemical compound that belongs to the class of organic chemicals known as phenylmethylamines. It has a molecular weight of 207.27 .
Synthesis Analysis
The synthesis of compounds related to “(S)-Bis(4-methoxyphenyl)(pyrrolidin-2-yl)methanol” was carried out in a multi-step manner in which intermediate pyrrolidine derivatives were obtained by reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine .Molecular Structure Analysis
The molecular structure of “(S)-Bis(4-methoxyphenyl)(pyrrolidin-2-yl)methanol” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “(S)-Bis(4-methoxyphenyl)(pyrrolidin-2-yl)methanol” include the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine to obtain intermediate pyrrolidine derivatives .Scientific Research Applications
Organocatalysis in Organic Synthesis
(S)-Bis(4-methoxyphenyl)(pyrrolidin-2-yl)methanol, derived from L-proline, has been found to serve as an efficient bifunctional organocatalyst. It facilitates the enantioselective Michael addition of malonate esters to nitroolefins, yielding products with good to high yields and enantioselectivities up to 56% ee (Lattanzi, 2006).
Enantioselective Catalysis
The compound has also been used as a ligand in enantioselective catalysis. In particular, it was effectively applied in the catalytic enantioselective addition of terminal alkynes to cyclic imines, utilizing dimethylzinc (Me2Zn) under mild conditions. This process led to chiral propargylic sulfamidates with high yields (up to 97%) and excellent enantioselectivities (up to 97% ee) (Munck et al., 2017).
Electropolymerization and Conducting Polymers
In the field of materials science, derivatized bis(pyrrol-2-yl) arylenes, which are structurally related to (S)-Bis(4-methoxyphenyl)(pyrrolidin-2-yl)methanol, have been synthesized and used for electropolymerization. These polymers exhibit low oxidation potentials and stability in their electrically conducting form, contributing to advancements in the development of conducting polymers (Sotzing et al., 1996).
Safety And Hazards
Future Directions
The pyrrolidine ring, a key feature of “(S)-Bis(4-methoxyphenyl)(pyrrolidin-2-yl)methanol”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The development of new drugs or drug candidates based on this system has been a promising approach due to the diverse activities associated with this scaffold . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
bis(4-methoxyphenyl)-[(2S)-pyrrolidin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-22-16-9-5-14(6-10-16)19(21,18-4-3-13-20-18)15-7-11-17(23-2)12-8-15/h5-12,18,20-21H,3-4,13H2,1-2H3/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHSOOPDCJLLHA-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2CCCN2)(C3=CC=C(C=C3)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C([C@@H]2CCCN2)(C3=CC=C(C=C3)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Bis(4-methoxyphenyl)(pyrrolidin-2-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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